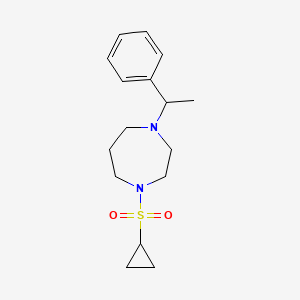![molecular formula C19H22N6OS B12264493 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12264493.png)
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thieno[3,2-c]pyridine moiety, a piperazine ring, a pyrimidine ring, and a morpholine ring. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine typically involves multiple steps, including nucleophilic substitution, cyclization, and condensation reactions. One common synthetic route starts with the preparation of the thieno[3,2-c]pyridine core, which is then functionalized with a piperazine ring. The pyrimidine ring is introduced through a cyclization reaction, and finally, the morpholine ring is added via a nucleophilic substitution reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or platinum, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated solvents, strong acids or bases
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- Thieno[3,2-d]pyrimidine derivatives
- Thieno[3,4-b]pyridine derivatives
- Pyrimidino[4’,5’:4,5]thieno[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 4-[6-(4-{Thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine exhibits unique structural features that contribute to its distinct chemical and biological properties. The presence of the morpholine ring, in particular, enhances its solubility and bioavailability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C19H22N6OS |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
4-[6-(4-thieno[3,2-c]pyridin-4-ylpiperazin-1-yl)pyrimidin-4-yl]morpholine |
InChI |
InChI=1S/C19H22N6OS/c1-3-20-19(15-2-12-27-16(1)15)25-6-4-23(5-7-25)17-13-18(22-14-21-17)24-8-10-26-11-9-24/h1-3,12-14H,4-11H2 |
Clave InChI |
PFLRJAVJEFGQEM-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=CC(=NC=N2)N3CCOCC3)C4=NC=CC5=C4C=CS5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-1-{[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]methyl}-1H-imidazole](/img/structure/B12264418.png)
![3-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-6-methylpyridazine](/img/structure/B12264419.png)
![N-[(2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-5-fluoro-N-methylpyrimidin-2-amine](/img/structure/B12264427.png)
![5-chloro-N-methyl-N-[1-(pyridine-2-carbonyl)piperidin-4-yl]pyrimidin-2-amine](/img/structure/B12264429.png)

![4-{1-[6-(Trifluoromethyl)pyrimidin-4-yl]piperidine-3-carbonyl}morpholine](/img/structure/B12264439.png)
![5-fluoro-2-methoxy-N-[1-(pyridin-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12264447.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridazine](/img/structure/B12264460.png)
![4-[1-(3-Chloropyridin-2-yl)piperidine-3-carbonyl]morpholine](/img/structure/B12264472.png)
![2-tert-butyl-1-[1-(6-ethylpyrimidin-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B12264475.png)
![2-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12264479.png)
[(5-methyl-1,2-oxazol-4-yl)methyl]amine](/img/structure/B12264481.png)
![1-benzyl-4-{[4-(2-hydroxypropan-2-yl)-1H-1,2,3-triazol-1-yl]methyl}pyrrolidin-2-one](/img/structure/B12264485.png)
